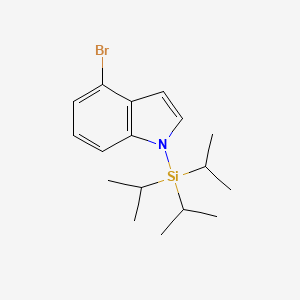
4-bromo-1-(triisopropylsilyl)-1H-indole
概要
説明
Physical And Chemical Properties Analysis
“4-bromo-1-(triisopropylsilyl)-1H-indole” is a white to light yellow crystalline powder. It has a melting point of 191-194°C and a boiling point of 490.5°C at 760 mmHg.科学的研究の応用
Direct C-3 Lithiation
Matsuzono et al. (2001) demonstrated that 1-(Triisopropylsilyl)indole could be directly lithiated at the 3-position with tert-BuLi-TMEDA in hexane. This method allows for the generation of lithio species, which can be reacted with various electrophiles to yield 3-substituted 1-(triisopropylsilyl)indoles in good yields, showcasing its utility in selective functionalization of indoles (Mai Matsuzono, T. Fukuda, M. Iwao, 2001).
Copper-Catalyzed C–C Coupling
Lee et al. (2018) developed a method for synthesizing indolo[2,1-a]isoquinolines through copper-catalyzed C–C coupling and cyclization of 2-(2-Bromoaryl)-1H-indoles with 1,3-diketones under microwave irradiation. This process offers a straightforward route to complex indole derivatives in moderate to good yields, indicating its potential for the synthesis of heterocyclic compounds (Ha Kyeong Lee, P. Dao, Young-su Kim, C. Cho, 2018).
Synthesis and Functionalization through Alkynylation
Brand et al. (2012) developed an efficient procedure for the synthesis of 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one on a large scale. This compound can be used for the direct alkynylation of indoles, thiophenes, and anilines, facilitated by gold catalysis. This methodology underscores the significance of 4-bromo-1-(triisopropylsilyl)-1H-indole derivatives in the functionalization of heteroaromatic compounds, offering pathways to diverse molecular architectures (Jonathan P. Brand, J. Waser, 2012).
Palladium-Catalyzed Reactions
Cacchi and Fabrizi (2005) reviewed the synthesis and functionalization of indoles through palladium-catalyzed reactions, highlighting the indole nucleus's importance in various biologically active compounds. This review underscores the adaptability of indole derivatives, including those related to 4-bromo-1-(triisopropylsilyl)-1H-indole, in the construction of complex organic molecules through palladium catalysis (S. Cacchi, G. Fabrizi, 2005).
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its primary targets could be various organoboron reagents used in these reactions .
Mode of Action
The 4-bromo-1-(triisopropylsilyl)-1H-indole likely interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is part of the broader Suzuki–Miyaura cross-coupling process .
Biochemical Pathways
The 4-bromo-1-(triisopropylsilyl)-1H-indole is likely involved in the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds and is widely applied in organic synthesis . The downstream effects of this pathway can lead to the formation of a variety of complex organic compounds .
Result of Action
The molecular and cellular effects of 4-bromo-1-(triisopropylsilyl)-1H-indole’s action are likely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction results in the formation of new carbon-carbon bonds, which can lead to the synthesis of a variety of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-bromo-1-(triisopropylsilyl)-1H-indole. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is likely involved, is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction can proceed in a variety of environmental conditions.
特性
IUPAC Name |
(4-bromoindol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-11-10-15-16(18)8-7-9-17(15)19/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHMUQVMGJYGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383792 | |
| Record name | 4-bromo-1-(triisopropylsilyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(triisopropylsilyl)-1H-indole | |
CAS RN |
412048-44-3 | |
| Record name | 4-bromo-1-(triisopropylsilyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


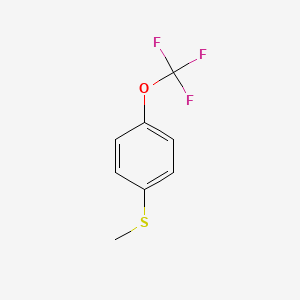
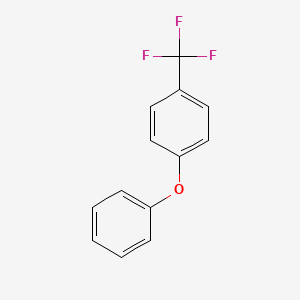
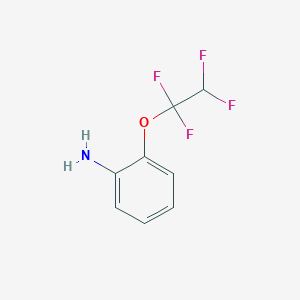
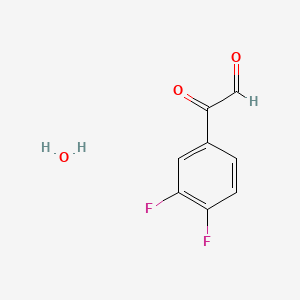

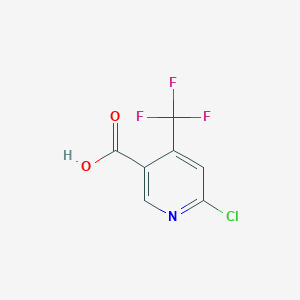

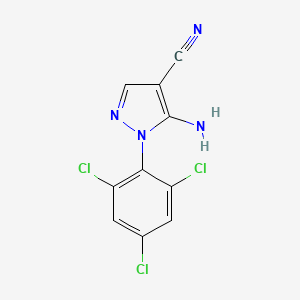
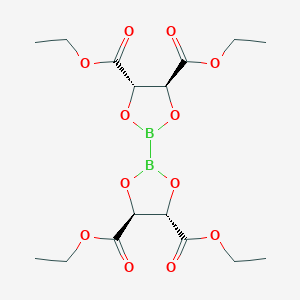
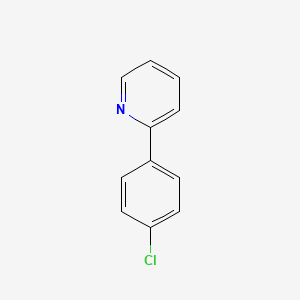
![4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585705.png)

